2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is an organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyridine core structure with chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrrole derivative, chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. Subsequent cyclization and oxidation steps yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of partially or fully reduced pyrrolo[3,4-b]pyridine.
Substitution: Formation of various substituted pyrrolo[3,4-b]pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 5H-Pyrrolo[2,3-b]pyrazine-5,7(6H)-dione
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Comparison: 2,3-Dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern and the resulting electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
2866335-26-2 |
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Molecular Formula |
C7H4Cl2N2O |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2,3-dichloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-3-5(11-6(4)9)2-10-7(3)12/h1H,2H2,(H,10,12) |
InChI Key |
ACVACPNECMQSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=C(C=C2C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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